zinc;3-methylbut-1-ene
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Overview
Description
Zinc;3-methylbut-1-ene: is an organic compound with the molecular formula C5H10. It is also known by other names such as 3-methyl-1-butene and isopentene . This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which makes it reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation Reaction: One of the methods to prepare 3-methylbut-1-ene involves the hydroboration-oxidation of 3-methylbut-1-yne.
Addition of Water: Another method involves the addition of water in the presence of dilute sulfuric acid (H2SO4) to 3-methylbut-1-yne, following Markovnikov’s rule.
Industrial Production Methods: The industrial production of 3-methylbut-1-ene typically involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 3-methylbut-1-ene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methylbut-1-ene can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds.
Hydrohalogenation: When reacting with hydrogen halides (e.g., HBr), 3-methylbut-1-ene undergoes electrophilic addition to form alkyl halides.
Common Reagents and Conditions:
Ozone (O3): Used in oxidative cleavage reactions.
Hydrogen Halides (HBr, HCl): Used in hydrohalogenation reactions.
Borane (BH3) and Hydrogen Peroxide (H2O2): Used in hydroboration-oxidation reactions.
Major Products Formed:
Aldehydes and Ketones: Formed from oxidative cleavage.
Alkyl Halides: Formed from hydrohalogenation reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Combustion Studies: It is used in combustion research to understand the chemical mechanisms of flame reactions and optimize energy output while minimizing pollution.
Industry:
Polymer Production: 3-methylbut-1-ene is used in the production of polymers and copolymers, which have applications in various industries including packaging and automotive.
Mechanism of Action
The mechanism of action of 3-methylbut-1-ene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example, in hydrohalogenation, the double bond reacts with hydrogen halides to form carbocations, which then combine with halide ions to form alkyl halides . In oxidative cleavage, the double bond reacts with ozone to form ozonides, which are then reduced to form carbonyl compounds .
Comparison with Similar Compounds
2-methylbut-1-ene: Another isomer of butene with a similar structure but different reactivity.
1-butene: A linear alkene with a similar carbon-carbon double bond but without the methyl group.
Uniqueness: 3-methylbut-1-ene is unique due to its branched structure, which affects its reactivity and the types of products formed in chemical reactions. Its branched structure also makes it a valuable intermediate in the synthesis of various chemicals and materials .
Properties
CAS No. |
66094-28-8 |
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Molecular Formula |
C10H18Zn |
Molecular Weight |
203.6 g/mol |
IUPAC Name |
zinc;3-methylbut-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-4-5(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
RHWVNFXGVDIUHS-UHFFFAOYSA-N |
Canonical SMILES |
C[C-](C)C=C.C[C-](C)C=C.[Zn+2] |
Origin of Product |
United States |
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